Product packaging for Phenyl-beta-D-thioglucopyranoside(Cat. No.:CAS No. 2936-70-1)

Phenyl-beta-D-thioglucopyranoside

Cat. No.: B031128
CAS No.: 2936-70-1
M. Wt: 272.32 g/mol
InChI Key: OVLYAISOYPJBLU-UHFFFAOYSA-N
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Description

Significance within Thioglycoside Chemistry and Glycoscience

Thioglycosides, including Phenyl-β-D-thioglucopyranoside, are pivotal in glycoscience for several reasons. They are widely used as glycosyl donors in the chemical synthesis of complex oligosaccharides and glycoconjugates. jst.go.jp The sulfur linkage provides a stable yet activatable handle for glycosylation reactions. The stability of thioglycosides allows them to be carried through multiple synthetic steps without degradation, a significant advantage over their more labile O-glycoside counterparts. jst.go.jp

Furthermore, the study of thioglycosides like Phenyl-β-D-thioglucopyranoside contributes to a deeper understanding of carbohydrate chemistry and enzymology. chemimpex.com Their resistance to enzymatic cleavage allows them to function as inhibitors or metabolic decoys in cellular pathways involving glycosylation, providing insights into fundamental biological processes. nih.gov For instance, thioglycosides have been shown to disrupt cellular biosynthetic pathways by acting as artificial substrates, thereby truncating glycan biosynthesis. nih.gov

The synthesis of Phenyl-β-D-thioglucopyranoside and its derivatives is a key area of research. Efficient synthetic methods are crucial for making these valuable research tools readily available. One approach involves the reaction of a protected glucose derivative with thiophenol in the presence of a Lewis acid, such as triflic acid, to yield the desired thioglycoside. rsc.org

Role as a Model Compound for Glycosidic Linkages

The glycosidic bond, which links a sugar to another molecule, is central to the structure and function of a vast array of biological molecules. Phenyl-β-D-thioglucopyranoside serves as an excellent model compound for studying the properties and reactions of glycosidic linkages, particularly the phenyl glycosidic bond found in lignin-carbohydrate complexes (LCCs). umaine.edu

Research has utilized Phenyl-β-D-glucopyranoside, the oxygen-linked analog, to investigate the cleavage of the phenyl glycosidic bond under various conditions simulating industrial processes like chemical pulping. umaine.edu These studies provide valuable data on the stability and reactivity of this linkage. For example, the hydrolysis of phenyl-β-D-glucopyranoside was found to be minimal at near-neutral pH but significantly increased under acidic conditions or at elevated temperatures. umaine.edu While these studies focus on the O-glycoside, the principles of glycosidic bond cleavage are transferable and provide a basis for understanding the behavior of the more stable thio-analogue.

The increased stability of the thioglycosidic bond in Phenyl-β-D-thioglucopyranoside makes it a useful tool for dissecting the mechanisms of glycoside hydrolysis. By comparing the hydrolysis rates and products of O- and S-glycosides under different pH conditions, researchers can gain insights into the role of the anomeric atom in the reaction mechanism. chemrxiv.org

Conceptual Framework for Studying Glycoside Metabolism

Phenyl-β-D-thioglucopyranoside and its derivatives are instrumental in elucidating the pathways of glycoside metabolism. Because they are poor substrates for many glycosidases, they can be used to probe the substrate specificity of these enzymes and to identify enzymes that are capable of cleaving thioglycosidic bonds. chemimpex.comnih.gov

For example, in enzyme assays, Phenyl-β-D-thioglucopyranoside can be used as a chromogenic or fluorogenic substrate if the phenyl group is appropriately substituted. The cleavage of the thioglycosidic bond by a specific enzyme releases the substituted phenol, which can be easily detected and quantified, allowing for the determination of enzyme activity. oiv.int This approach is widely used to screen for and characterize novel glycosidases from various sources.

Furthermore, thioglycosides can act as metabolic decoys. When introduced into cells, they can compete with their natural O-glycoside counterparts for binding to enzymes involved in glycan biosynthesis. nih.gov This can lead to the truncation of glycan chains on proteins and lipids, allowing researchers to study the functional consequences of altered glycosylation in a controlled manner. This strategy has been successfully employed to investigate the role of glycans in processes such as leukocyte adhesion during inflammation. nih.gov

Below is an interactive data table summarizing the key properties of Phenyl-β-D-thioglucopyranoside:

PropertyValueReference
Chemical Formula C₁₂H₁₆O₅S biosynth.comscbt.com
Molecular Weight 272.32 g/mol biosynth.comscbt.comnih.gov
CAS Number 2936-70-1 biosynth.comscbt.com
Melting Point 133.00 °C biosynth.com
Boiling Point 510.70 °C biosynth.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O5S B031128 Phenyl-beta-D-thioglucopyranoside CAS No. 2936-70-1

Properties

IUPAC Name

2-(hydroxymethyl)-6-phenylsulfanyloxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O5S/c13-6-8-9(14)10(15)11(16)12(17-8)18-7-4-2-1-3-5-7/h1-5,8-16H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVLYAISOYPJBLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2C(C(C(C(O2)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2936-70-1
Record name NSC231833
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231833
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Synthetic Methodologies for Phenyl β D Thioglucopyranoside and Its Derivatives

Chemical Synthesis Approaches for Phenyl-β-D-thioglucopyranosides

Chemical methods remain the predominant route for synthesizing thioglycosides, offering versatility and scalability. rsc.org These approaches typically involve the reaction of a suitably protected sugar with a thiol, mediated by a promoter.

The formation of the thioglycosidic bond is frequently achieved through condensation reactions. A widely used pathway involves the Lewis acid-mediated reaction of per-acetylated sugars with a thiol. nsf.gov Promoters such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), boron trifluoride diethyl etherate (BF₃·Et₂O), zirconium tetrachloride (ZrCl₄), and tin(IV) chloride (SnCl₄) are often required in stoichiometric amounts to achieve high conversion rates. nsf.gov

A more recent and efficient method utilizes triflic acid (TfOH) as a promoter. nsf.govrsc.org This protocol has been shown to be effective for the thioglycosidation of per-acetates from various sugar series, featuring high reaction rates and excellent product yields. nsf.govrsc.org For instance, the reaction of glucose penta-acetate with ethanethiol (B150549) in the presence of 0.8 equivalents of TfOH can produce the corresponding ethylthio glucoside in 94% yield within an hour. rsc.org The amount of TfOH required can vary, with some reactive sugars needing only sub-stoichiometric amounts, while others may require stoichiometric quantities for efficient conversion. nsf.govrsc.org

Another approach employs copper(II) bromide (CuBr₂) as a promoter. mdpi.com While CuBr₂ alone is suitable for activating reactive glycosyl donors, less reactive donors often benefit from the addition of TfOH as a co-promoter to achieve high yields. mdpi.com

The success of a glycosylation reaction heavily relies on the glycosyl donor, a sugar moiety equipped with a good leaving group at the anomeric position. nsf.gov Besides per-acetylated sugars, other prominent glycosyl donors used in chemical glycosylation include glycosyl halides and glycosyl imidates. researchgate.net Thioglycosides themselves are a favored class of glycosyl donors due to their stability and the variety of methods available for their activation. researchgate.netresearchgate.net

The activation of thioglycoside donors is accomplished using various thiophilic promoter systems. researchgate.netresearchgate.net A common system for activating both thioglycosides and 4-n-pentenyl glycosides is a combination of N-Iodosuccinimide (NIS) and a catalytic amount of TMSOTf or TfOH. nih.govnih.gov The reactivity of different donors can be modulated, allowing for selective activations. For example, glycosyl ortho-(1-phenylvinyl)benzoate (PVB) donors have been shown to be more reactive than corresponding thioglycoside donors under NIS/TMSOTf conditions, a difference that can be exploited in one-pot oligosaccharide synthesis. nih.gov

Thioimidates, such as S-benzoxazolyl (SBox) or S-thiazolinyl (STaz) derivatives, represent another class of highly reactive donors. nih.gov Their activation can be achieved with mild alkylating agents. nih.gov For instance, a novel method utilizes benzyl (B1604629) trichloroacetimidate (B1259523) with catalytic TfOH for the activation of thioglycosides and thioimidates. nih.gov

Table 1: Comparison of Glycosyl Donors and Activation Conditions

Glycosyl Donor TypeExample DonorActivation SystemKey FeaturesReference
Per-acetylated SugarGlucose penta-acetateTfOHHigh yields and fast reaction rates. nsf.govrsc.org nsf.govrsc.org
Thioglycosidep-Tolylthio perbenzoyl glucopyranosideNIS / TMSOTfStable and versatile; used in one-pot synthesis. nih.gov nih.gov
Glycosyl PVBPerbenzoyl glucopyranosyl PVBNIS / TMSOTfMore reactive than thioglycosides, enabling selective activation. nih.gov nih.gov
ThioimidateSBox Glucosyl DonorBenzyl trichloroacetimidate / TfOHHighly reactive donors. nih.gov nih.gov
ThioglycosideVarious alkyl/aryl thioglycosidesCuBr₂ / TfOHEffective for both reactive and unreactive donors. mdpi.com mdpi.com

Controlling stereoselectivity to produce either the α or β anomer is a critical challenge in glycosylation chemistry. nih.gov A powerful strategy for achieving 1,2-trans-glycosides is the use of a neighboring group participation (NGP) effect from a protecting group at the C-2 position of the glycosyl donor. nih.gov Acyl groups, like benzoyl or acetyl, are commonly used for this purpose, leading to the exclusive formation of 1,2-trans products. nih.gov However, these "disarmed" donors often exhibit lower reactivity. nih.gov

Conversely, methods have been developed that utilize NGP from 2-ether groups to control stereoselectivity while maintaining higher reactivity. nih.gov Phenyl-3,4,6-tri-O-benzyl-1-thio-β-D-glucopyranoside often serves as a precursor for these "armed" donors. nih.gov

Reaction conditions also play a crucial role. For example, in the TfOH-promoted synthesis of ethylthio glucoside, performing the reaction at 0°C is essential for maintaining complete β-stereoselectivity, whereas running it at room temperature can lead to a mixture of anomers. nsf.govrsc.org An improved method for synthesizing 2-OH thioaryl glycosides starts from glycals, which are converted to 1,2-anhydro sugars and then reacted with NaBH₄ and an aryl disulfide, offering a route to donors capable of NGP. nih.gov

The synthesis of complex oligosaccharides requires the sequential and controlled formation of specific glycosidic linkages. researchgate.net Thioglycosides are instrumental in these multi-step syntheses. researchgate.netdtu.dk The differential reactivity of various glycosyl donors allows for one-pot synthesis strategies, significantly streamlining the assembly of oligosaccharides. nih.gov For example, a more reactive glycosyl PVB donor can be coupled with a less reactive thioglycoside acceptor; the resulting disaccharide, now a thioglycoside donor itself, can then be activated in the same pot to react with another acceptor. nih.gov

The synthesis of S-linked oligosaccharides, where the interglycosidic oxygen is replaced by sulfur, has also been achieved. dtu.dk One key step involves the S-alkylation of an anomeric thiol with a sugar triflate, forming an S-linked disaccharide. dtu.dk This building block can then be used in further glycosylation reactions to build up more complex structures like S-linked tetrasaccharides. dtu.dk

Enzymatic Synthesis of Thioglycoside Analogs and Related Glycosides

While chemical synthesis is powerful, enzymatic methods offer significant advantages, including inherent regio- and stereocontrol under mild, environmentally friendly ("green chemistry") conditions. rsc.org Engineered glycoside hydrolases (GHs) have been developed into effective catalysts for forming glycosidic bonds. nih.gov

Mutant enzymes known as "thioglycoligases" are particularly effective for synthesizing thioglycosides. nih.govacs.org These are created by mutating the catalytic acid/base residue of a retaining glycosidase to an inert amino acid (e.g., alanine). nih.govacs.org These engineered enzymes catalyze the coupling of a glycosyl donor (often a glycosyl fluoride) with an acceptor containing a thiol group, forming an S-glycosidic linkage in high yields. nih.govacs.org For instance, a thioglycoligase derived from a GH20 hexosaminidase has been used to synthesize S-linked disaccharides and even attach N-acetylglucosamine (GlcNAc) to cysteine-containing peptides and proteins. nih.gov

Another enzymatic approach is reverse hydrolysis, where a glycosidase is used in a high concentration of a thiol acceptor. While yields can be low, this method has demonstrated the feasibility of forming thioglycosides enzymatically. rsc.org Transglycosylation generally affords higher yields but can result in product mixtures requiring purification. rsc.org

Strategies for Derivatization to Enhance Specificity or Functionality

Phenyl-β-D-thioglucopyranoside and its analogs are valuable scaffolds that can be chemically modified to create derivatives with enhanced biological specificity or new functionalities. nih.govresearchgate.net These derivatives are useful as probes for studying biological processes or as potential therapeutic agents due to their increased resistance to enzymatic hydrolysis compared to their O-glycoside counterparts. nih.gov

A notable example is the synthesis of a library of phenyl thio-β-D-galactopyranoside derivatives to discover selective inhibitors of galectins, a family of proteins involved in cancer and inflammation. nih.govresearchgate.net Starting with an aromatic nucleophilic substitution between 1,5-difluoro-2,4-dinitrobenzene (B51812) and a galactose thiol, a versatile intermediate was produced. nih.gov This intermediate was then systematically modified by substituting the second fluoride (B91410) with various amines or thiols, and by reducing the nitro groups followed by acylation. nih.gov This strategy yielded a library of compounds, from which potent and selective inhibitors against galectin-7 were identified. nih.govresearchgate.net

Thioglycosides have also been designed as metabolic decoys. nih.gov By acting as artificial substrates, they can intercept and disrupt cellular glycan biosynthesis pathways. nih.govnih.gov For example, thioglycoside derivatives of rare bacterial monosaccharides have been synthesized to act as metabolic inhibitors of bacterial glycan biosynthesis, demonstrating selectivity for bacterial cells over host cells. nih.gov

Table 2: Derivatization of a Thiogalactoside for Galectin-7 Inhibition

Core StructureModification StrategyResulting Compound TypeTargetOutcomeReference
5-fluoro-2,4-dinitrophenyl 1-thio-β-D-galactopyranosideNucleophilic substitution of fluoride with amines/thiolsAromatic β-galactosides with diverse substituentsGalectin-7Discovery of inhibitors with K(d) as low as 140 µM. nih.gov nih.govresearchgate.net
5-fluoro-2,4-dinitrophenyl 1-thio-β-D-galactopyranosideReduction of nitro groups and acylationAcylated amino-phenyl β-galactosidesGalectin-7Significantly higher affinity than unsubstituted phenyl thiogalactoside. nih.gov nih.gov

Synthesis of Substituted Phenyl Thioglucopyranosides

The generation of substituted phenyl-β-D-thioglucopyranosides allows for the fine-tuning of the molecule's reactivity and physical properties. Substitutions can be introduced on the phenyl aglycon or on the glucopyranose ring itself.

A primary strategy for synthesizing phenyl thioglycosides with substituents on the aromatic ring involves the reaction of a protected glycosyl halide, typically a bromide, with a substituted thiophenol. For instance, derivatives such as 4-methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside are synthesized using this approach. nih.gov Similarly, while demonstrated for the galactose series, the synthesis of 4-methylphenyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-galactopyranoside from D-galactose pentaacetate illustrates a common pathway that is analogous for glucose. taylorfrancis.com The use of different protecting groups, like acetates or benzoates, can influence the reaction outcomes and the subsequent deprotection strategies.

Another powerful method involves the reaction of fully protected sugars with a thiophenol derivative in the presence of a Lewis acid. For example, the synthesis of O-glycosides like 4-formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside is achieved by reacting 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide with 4-hydroxybenzaldehyde. nih.gov A similar principle applies to the synthesis of thioglycosides using substituted thiophenols.

Substitution can also be introduced onto the carbohydrate scaffold. A notable example is the synthesis of multiply fluorinated N-acetyl-D-glucosamine and D-galactosamine analogs from deoxyfluorinated 1,6-anhydro-2-azido-β-D-hexopyranose precursors. beilstein-journals.org These precursors are reacted with phenyl trimethylsilyl sulfide (B99878) (PhSTMS) in the presence of zinc iodide (ZnI₂) to yield the corresponding fluorinated and azido-substituted phenyl thioglycosides. beilstein-journals.org This method highlights a sophisticated approach to creating thioglycosides with specific modifications on the sugar backbone, which are valuable for developing enzyme inhibitors or metabolic probes. beilstein-journals.org

Compound NameMolecular FormulaMethod of SynthesisKey ReagentsReference
4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranosideC₂₁H₂₆O₉SReaction of acetylated glucopyranosyl halide with 4-methylthiophenolNot specified in snippet nih.gov
4-Methylphenyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-D-galactopyranosideNot specifiedConversion from D-galactose pentaacetateNot specified in snippet taylorfrancis.com
Fluorinated 2-azido-phenyl-β-D-thioglucosidesNot specifiedRing-opening of 1,6-anhydro-2-azido-hexopyranose precursorsPhenyl trimethylsilyl sulfide (PhSTMS), Zinc iodide (ZnI₂) beilstein-journals.org
4-Formylphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosideC₂₁H₂₄O₁₁Reaction of acetylated glucopyranosyl bromide with 4-hydroxybenzaldehydeSodium carbonate, Tetrabutylammonium bromide nih.gov

Incorporation into Complex Glycoconjugate Structures

Phenyl-β-D-thioglucopyranosides are highly valued as versatile intermediates for the synthesis of complex glycoconjugates, primarily serving as glycosyl donors. The phenylthio group is an excellent leaving group that can be activated under specific conditions to promote the formation of a new glycosidic bond with a glycosyl acceptor.

As Glycosyl Donors: The most common application of phenyl-β-D-thioglucopyranosides is as glycosyl donors in oligosaccharide synthesis. The phenylthio group, while stable to many reaction conditions used for protecting group manipulations, can be "activated" by various promoters. For instance, 4-methylphenyl 2,3,4,6-tetra-O-benzoyl-1-thio-β-d-galactopyranoside is recognized as a common glycosyl donor for building various oligosaccharides. taylorfrancis.com Promoters such as diphenyl sulfoxide (B87167) and triflic anhydride (B1165640) can be used to activate phenyl thiosialoside donors for coupling with a wide range of primary, secondary, and even tertiary alcohol acceptors, leading to the formation of sialylated glycoconjugates. capes.gov.br These glycosylation reactions are fundamental to assembling the complex carbohydrate structures found on glycoproteins and glycolipids.

Direct Conjugation to Biomolecules: Beyond their role as leaving groups, phenyl-β-D-thioglucopyranoside derivatives can be incorporated wholesale into larger structures. A study on potential immunomodulatory factors demonstrated the synthesis of glycinated 1-thioglycosides, which were then conjugated to carrier proteins like bovine serum albumin (BSA) and horse myoglobin. nih.gov In this approach, the thioglycoside itself is a key component of the final glycoconjugate, which was designed to mimic bacterial lipopolysaccharides to elicit an immune response. nih.gov This method involves modifying the carrier protein to introduce aldehyde functionalities, which then react with the thioglycoside derivative to form a stable conjugate. nih.gov

As Intermediates for Other Glycosyl Donors: Phenyl-β-D-thioglucopyranosides can also serve as precursors to other types of glycosyl donors. For example, they can be converted into glycosyl fluorides upon reaction with reagents like diethylaminosulfur trifluoride (DAST). beilstein-journals.org Glycosyl fluorides are another important class of glycosyl donors, offering alternative reactivity and activation methods for the synthesis of complex carbohydrates. This transformation showcases the utility of the phenylthio moiety as a strategic placeholder that can be readily converted into another functional group for subsequent glycosylation steps. beilstein-journals.org

ApplicationDescriptionExamplePromoter/ReagentsReference
Glycosyl DonorThe phenylthio group acts as a leaving group to form a new glycosidic linkage with an acceptor molecule.Phenyl thiosialosideDiphenyl sulfoxide, Triflic anhydride capes.gov.br
Direct ConjugationThe entire thioglycoside molecule is attached to a larger biomolecule, such as a protein.Glycinated 1-thioglycosides conjugated to bovine serum albumin.Glycidol, Periodate, Sodium cyanoborohydride nih.gov
Intermediate for other DonorsThe phenylthioglycoside is chemically converted into another type of glycosyl donor.Conversion of a thioglycoside to a glycosyl fluoride.Diethylaminosulfur trifluoride (DAST) beilstein-journals.org

Compound Index

Enzymatic Interaction and Mechanistic Studies

Interaction with Glycosidases: Substrate Specificity of Phenyl-β-D-thioglucopyranoside

β-Glucosidases (EC 3.2.1.21) are a class of enzymes that catalyze the hydrolysis of the glycosidic bond in β-D-glucosides. The substitution of the glycosidic oxygen with sulfur in Phenyl-β-D-thioglucopyranoside profoundly affects its interaction with the active site of these enzymes.

While β-glucosidases readily hydrolyze their canonical oxygen-linked substrates, their activity towards thioglycosides like Phenyl-β-D-thioglucopyranoside is markedly reduced. In fact, many thioglycosides are more commonly recognized as inhibitors rather than substrates for these enzymes. nih.gov The hydrolysis of the C-S bond is chemically more challenging for the enzyme than the C-O bond.

However, studies have shown that with certain modifications to the aglycone (the non-sugar part) of the thioglycoside, enzymatic hydrolysis can be observed. For instance, the introduction of a good leaving group, such as a p-nitrophenyl group, renders the thioglycoside more susceptible to enzymatic cleavage. The hydrolysis of p-nitrophenyl β-D-thioglucoside by β-glucosidase has been documented, although it occurs at a much slower rate compared to its oxygen counterpart. nih.gov This indicates that while the enzyme can accommodate the thio-linkage, the efficiency of catalysis is significantly hampered.

The substrate specificity of β-glucosidases is a key area of research, with many enzymes exhibiting a strict requirement for a β-gluco configuration. nih.gov The interaction with Phenyl-β-D-thioglucopyranoside and its derivatives helps to probe the electronic and steric tolerances of the enzyme's active site.

The kinetic parameters of hydrolysis provide quantitative insight into the enzyme's efficiency. A comparison between the hydrolysis of a thioglycoside and its corresponding oxa-glycoside (the natural oxygen-containing substrate) reveals the dramatic effect of the sulfur substitution.

For example, the hydrolysis of p-nitrophenyl β-D-thioglucoside by sweet almond β-glucosidase is approximately 1000-fold slower than the hydrolysis of p-nitrophenyl β-D-glucopyranoside (pNPG). nih.gov This stark difference in reaction rates underscores the enzyme's evolutionary optimization for cleaving oxygen-based glycosidic bonds.

The following table presents a comparison of the kinetic parameters for the hydrolysis of an activated thioglycoside and its oxa-analogue by β-glucosidases from different sources.

Table 1: Comparative Kinetic Parameters of β-Glucosidase with Thio- and Oxa-Glycoside Substrates

Enzyme Source Substrate Km (mM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹) Reference
Sweet Almond p-Nitrophenyl β-D-glucopyranoside - - 9.6 x 10⁴ nih.gov
Sweet Almond p-Nitrophenyl β-D-thioglucoside - - ~96 nih.gov
Aspergillus niger p-Nitrophenyl β-D-glucopyranoside - - 9.6 x 10⁴ nih.gov
Trichoderma reesei p-Nitrophenyl β-D-glucopyranoside 0.19 29.67 (µmol·min⁻¹·mg⁻¹) - nih.gov

The activity of β-glucosidases is sensitive to environmental conditions such as pH and temperature. The optimal pH for the hydrolysis of p-nitrophenyl-β-D-glucopyranoside by a β-glucosidase from the palm weevil Rhynchophorus palmarum was found to be 5.0. nih.gov The enzyme retained over 70% of its activity in the pH range of 4.6 to 6.0. nih.gov Similarly, the pH-rate profile for the hydrolysis of p-nitrophenyl β-D-thioglucoside by sweet almond β-glucosidase shows a bell-shaped curve, with kinetic pKₐ values of 4.2 and 7.9. nih.gov

The optimal temperature for the hydrolysis of p-nitrophenyl-β-D-glucopyranoside by the R. palmarum enzyme was 55°C. nih.gov The enzyme's stability, however, decreases at this temperature over time. nih.gov These environmental dependencies are critical considerations in any study of enzymatic activity.

The activity of β-glucosidases can be modulated by the presence of various ions and chemical reagents. For instance, the β-glucosidase from R. palmarum was found to be inhibited by several metal ions. The influence of different reagents on the enzyme's activity is summarized in the table below.

Table 2: Effect of Various Reagents on β-Glucosidase Activity

Reagent (5 mM) Relative Activity (%)
None 100
p-CMB 0
Hg²⁺ 0
Cu²⁺ 10
Ag⁺ 50
SDS 70
EDTA 100
Iodoacetamide 100
Cysteine 100

Source: Adapted from studies on β-glucosidase from Rhynchophorus palmarum. nih.gov

Enzyme Inhibition Studies Involving Phenyl-β-D-thioglucopyranoside and Related Compounds

Given their poor hydrolysis rates, thioglycosides like Phenyl-β-D-thioglucopyranoside are more extensively studied as inhibitors of β-glucosidases. nih.gov Their ability to bind to the active site without being efficiently turned over makes them valuable probes for understanding enzyme-ligand interactions.

Phenyl-β-D-thioglucopyranoside and its derivatives typically act as competitive inhibitors of β-glucosidases. This mode of inhibition occurs when the inhibitor molecule, being structurally similar to the substrate, binds to the active site of the enzyme, thereby preventing the actual substrate from binding.

Studies have shown that various thioglycosides competitively inhibit the hydrolysis of substrates like p-nitrophenyl β-D-glucopyranoside. nih.gov The inhibitor binds reversibly to the active site, and the degree of inhibition is dependent on the concentrations of both the substrate and the inhibitor. An alternative substrate, such as cellobiose, can also act as a competitive inhibitor for the hydrolysis of aryl β-glucosides. nih.gov

The inhibition constant, Kᵢ, is a measure of the inhibitor's potency. While a specific Kᵢ value for Phenyl-β-D-thioglucopyranoside is not consistently reported across the literature, related compounds have been shown to be effective competitive inhibitors of β-glucosidases. The structural similarity of Phenyl-β-D-thioglucopyranoside to the natural substrate allows it to occupy the active site, providing a clear example of competitive inhibition.

Mechanistic Insights into Thioglycoside Hydrolysis

The enzymatic hydrolysis of thioglycosides, while generally slower than that of O-glycosides, provides valuable insights into the catalytic mechanisms of glycosidases. The inherent resistance of the C-S bond to cleavage necessitates specific enzymatic strategies to achieve hydrolysis.

Solvent kinetic isotope effect (SKIE) analysis is a powerful tool to probe the transition state of enzymatic reactions, particularly the role of proton transfer. In the context of thioglycoside hydrolysis, SKIE studies have been instrumental in elucidating the catalytic mechanism.

For the hydrolysis of certain aryl thioglucosides by β-glucosidase, the absence of a detectable SKIE on the second-order rate constant (kcat/KM) suggests that the rate-limiting step does not involve a proton transfer from the solvent. nih.gov However, a modest SKIE on the maximal rate (kcat) for some thioglycoside substrates, such as 2-mercaptobenzimidazolyl β-thioglucopyranoside, indicates that a proton transfer is involved in a step at or after the formation of the initial enzyme-substrate complex. nih.gov Specifically, a D2O kcat value of 1.28 (±0.06) was observed at the optimal pL (a measure of pH or pD), supporting a mechanism where protonation plays a role in the catalytic cycle. nih.gov

This contrasts with the hydrolysis of some O-glycosides where a small solvent deuterium (B1214612) isotope effect of 1.50 (±0.06) on kcat for the deglycosylation step has been observed. nih.gov The magnitude and presence of a SKIE can therefore provide crucial evidence to distinguish between different mechanistic pathways and to identify the rate-determining steps in the enzymatic hydrolysis of thioglycosides.

The hydrolysis of thioglycosides by glycosidases can proceed through several proposed catalytic pathways, often involving a "retaining" mechanism where the stereochemistry at the anomeric carbon is preserved. nih.govwikipedia.org This mechanism typically involves a two-step process: glycosylation and deglycosylation. cazypedia.org

In the first step, a nucleophilic residue in the enzyme's active site attacks the anomeric carbon, leading to the displacement of the thiol leaving group and the formation of a covalent glycosyl-enzyme intermediate. wikipedia.orgmdpi.com Concurrently, a general acid catalyst, usually a carboxylic acid residue, protonates the sulfur atom of the leaving group to facilitate its departure. mdpi.com However, direct protonation on the sulfur of thioglycosides is not always favored. mdpi.com

An alternative and often more efficient mechanism for activating the thioglycosidic bond is "remote site protonation." nih.gov In this pathway, for thioglycosides with specific aglycones like 2-mercaptobenzimidazole, a proton is transferred to a nitrogen atom within the leaving group. nih.govmdpi.com This remote protonation increases the leaving group's ability to depart, thereby accelerating the cleavage of the C-S bond. mdpi.com Evidence for this mechanism comes from studies showing that the hydrolysis of such substrates is significantly faster than that of simple aryl thioglycosides and is supported by SKIE data. nih.gov

The second step, deglycosylation, involves the hydrolysis of the glycosyl-enzyme intermediate by a water molecule, which is activated by the same residue that acted as the general acid, now acting as a general base. wikipedia.orgcazypedia.org This regenerates the free enzyme and releases the sugar product with a net retention of configuration. nih.gov The rate of this step can also be influenced by the nature of the substrate and the enzyme. mdpi.com

Table 1: Kinetic Parameters for the Hydrolysis of Selected Thioglycosides by β-Glucosidase

Substratekcat (s⁻¹)KM (mM)kcat/KM (M⁻¹s⁻¹)
Phenyl-β-D-thioglucopyranoside---
2-Mercaptobenzimidazolyl β-D-thioglucopyranosideValue not availableValue not availableValue not available
2-Mercaptobenzoxazolyl β-D-thioglucopyranosideValue not availableValue not availableValue not available

Principles of Protein-Glycan Recognition in Thioglycoside Interactions

The interaction between proteins and glycans is a fundamental process in biology, governing everything from cell-cell recognition to host-pathogen interactions. wikipedia.org Thioglycosides, as analogs of natural O-glycosides, serve as valuable probes for studying these recognition events. The principles governing these interactions are multifaceted, involving a combination of specific hydrogen bonds, van der Waals forces, and hydrophobic interactions. researchgate.net

Lectins, a class of proteins that specifically recognize carbohydrates, are often used to study protein-glycan interactions. wikipedia.org The binding affinity of a glycan to a lectin is typically characterized by the dissociation constant (KD), with values for lectin-glycan interactions generally falling in the millimolar to micromolar range. researchgate.net Engineered glycan-binding proteins can exhibit even higher affinity and specificity, capable of distinguishing single-atom differences between sugars. mit.edu

The recognition process is not solely dependent on the glycan itself but also on the protein's carbohydrate-recognition domain (CRD). wikipedia.org The CRD provides a binding pocket with a specific arrangement of amino acid residues that complement the shape and chemical properties of the target glycan. The stability of the protein-glycan complex is the result of the sum of these individual interactions. While thioglycosides are often used as inhibitors, their ability to be recognized and bound by glycan-binding proteins is a prerequisite for their biological activity.

Substrate Applications in Glycosidase Assays

Application in Biochemical Characterization of β-Glucosidases from Diverse Biological Sources

Due to the lack of its use as a substrate, Phenyl-beta-D-thioglucopyranoside is not featured in the biochemical characterization of β-glucosidases from any biological source. Researchers consistently use other substrates, such as p-nitrophenyl-β-D-glucopyranoside, to determine the kinetic parameters and properties of these enzymes.

Plant-Derived Enzyme Characterization

Similarly, the literature on the characterization of β-glucosidases from plant sources does not include this compound as a substrate for analysis.

Assessment of Enzyme Specificity Profiling Using Thioglucoside Substrates

Enzyme specificity refers to the ability of an enzyme to selectively bind to and catalyze a reaction with a specific substrate or a group of structurally similar substrates. Probing this specificity is crucial for understanding an enzyme's biological role and for its application in biotechnology. Thioglucosides, including this compound, are instrumental in this area because the thio-glycosidic bond is generally more resistant to enzymatic hydrolysis than its oxygen-containing counterpart. This resistance allows researchers to discern fine differences in enzyme activity and active site preferences.

The assessment of enzyme specificity often involves comparing the kinetic parameters (K_m and k_cat) of an enzyme towards a panel of different substrates. By systematically altering the structure of the substrate, such as the aglycone (the non-sugar part) or the glycone (the sugar part), researchers can map the structural requirements of the enzyme's active site.

Research has shown that β-glucosidases exhibit markedly different levels of activity towards various thioglucoside substrates. For instance, a study on β-glucosidase from sweet almond revealed that while the enzyme could hydrolyze this compound, the reaction was significantly slower compared to other substrates. Specifically, the hydrolysis of phenyl thioglucosides was found to be about 1000-fold slower than that of highly reactive thioglucosides like 2-mercaptobenzimidazolyl β-thioglucopyranoside (GlcSBiz). nih.gov Furthermore, the introduction of an electron-withdrawing nitro group, as in p-nitrophenyl β-thioglucoside, increases the reactivity by approximately 100-fold compared to the unsubstituted this compound. nih.gov This dramatic range in reactivity underscores the utility of a thioglucoside panel for profiling the specificity of an enzyme. An enzyme that can efficiently hydrolyze the relatively stable this compound likely possesses a highly adapted active site for this type of substrate.

The data below illustrates how kinetic parameters can differ even between more common, non-thio, substrates, providing a baseline for understanding how specificity is determined.

Table 1: Comparative Kinetic Parameters of a β-Glucosidase from Trichoderma reesei for Different Substrates

Substrate K_m (mM) V_max (μmol·min⁻¹·mg⁻¹) Substrate Type
p-Nitrophenyl β-D-glucopyranoside 0.19 29.67 Aryl β-glucoside
Salicin 1.09 2.09 Aryl β-glucoside
Cellobiose 1.22 1.14 Disaccharide

Data sourced from a study on β-glucosidase from Trichoderma reesei QM 9414. nih.gov

This differential activity allows for the classification of glycosidases. Some may have broad specificity, hydrolyzing a wide range of substrates, while others are highly specific to a particular linkage or aglycone structure. creative-biolabs.com The use of this compound and its derivatives helps to precisely define these boundaries of an enzyme's catalytic capability.

Utility in High-Throughput Screening for Enzyme Activity

High-throughput screening (HTS) is a drug discovery and enzyme characterization method that allows for the rapid testing of thousands to millions of samples. In enzymology, HTS is used to screen for enzyme inhibitors, identify enzymes with desired activities from large libraries (e.g., metagenomic libraries), or to study the effects of mutations in directed evolution experiments.

For an HTS assay to be effective, it must be rapid, reproducible, and typically rely on a signal change (e.g., color or fluorescence) that can be measured by an automated plate reader. While chromogenic and fluorogenic substrates like p-nitrophenyl-β-D-glucopyranoside (pNPG) are most common in HTS due to the ease of detecting the released p-nitrophenol, thioglycoside substrates have a unique role. plos.orgnih.gov

The inherent stability of the thioglycosidic bond makes substrates like this compound particularly useful for developing highly selective screening assays. researchgate.net For example, most conventional glycosidases are inefficient at hydrolyzing thioglycosides. researchgate.net Therefore, an HTS assay using a thioglucoside substrate can be designed to specifically identify unconventional glycosidases that utilize alternative catalytic mechanisms or to screen for mutants with enhanced activity towards these more challenging substrates. researchgate.net

A typical HTS workflow for screening enzyme inhibitors or identifying active enzymes involves the following steps, which can be adapted for use with thioglucoside substrates.

Table 2: General Principle of a High-Throughput Screening Assay for Glycosidase Activity

Step Description Example
1. Preparation Reagents are dispensed into a multi-well plate (e.g., 96- or 384-well). This includes buffer, enzyme, and the test compounds (for inhibitor screening) or enzyme variants. A 96-well plate is prepared with buffer and α-glucosidase in each well. A library of 258 different synthetic compounds is added, one to each well. plos.org
2. Incubation The plate is incubated for a set period to allow for interaction between the enzyme and the test compound. The plate is incubated for 15 minutes at 37°C. plos.org
3. Reaction Initiation The substrate (e.g., this compound or a chromogenic analog like pNPG) is added to all wells to start the enzymatic reaction. p-Nitrophenyl-β-D-glucopyranoside (pNPG) is added to each well.
4. Detection After another incubation, the reaction is stopped (if necessary) and the product is measured. For this compound, this would require a secondary reaction to detect the released thiophenol. For pNPG, the release of yellow p-nitrophenol is measured directly. The reaction is stopped by adding sodium carbonate, and the absorbance of p-nitrophenol is read at 400-410 nm using a microplate reader. nih.govresearchgate.net

| 5. Data Analysis | Wells showing a low signal (for inhibitor screening) or a high signal (for enzyme activity screening) are identified as "hits" for further investigation. | Compounds that result in low absorbance are identified as potential inhibitors. plos.org |

Advanced Spectroscopic and Computational Analysis

Spectroscopic Investigation of Molecular Conformation of Phenyl-β-D-thioglucopyranoside Analogs

Due to a lack of specific studies on Phenyl-β-D-thioglucopyranoside, this section will focus on its close analog, Phenyl-β-D-glucopyranoside. The substitution of the glycosidic oxygen with sulfur is expected to influence the electronic properties and conformational landscape, but the fundamental spectroscopic principles and analytical approaches are transferable.

Vibrational optical activity (VOA) encompasses techniques that are highly sensitive to the three-dimensional structure of chiral molecules in solution. rsc.org These methods have been instrumental in exploring the conformational landscapes of flexible carbohydrate derivatives like Phenyl-β-D-glucopyranoside. nih.gov VOA spectra provide a much higher degree of specificity to conformational differences than conventional infrared and Raman spectroscopy. nih.govnih.gov By comparing experimental VOA spectra with those predicted from theoretical calculations for different possible conformers, researchers can deduce the predominant conformations present in a sample. rsc.orgresearchgate.net

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are the two primary techniques of VOA. nih.gov VCD measures the differential absorption of left and right circularly polarized infrared light, while ROA measures the difference in the intensity of right and left circularly polarized light scattered from a chiral molecule. nih.govnih.gov

In studies of Phenyl-β-D-glucopyranoside, both VCD and ROA have been employed to unravel its conformational preferences in different solvent environments. nih.govnih.gov For instance, the VCD features in the region around 1200 cm⁻¹, which correspond to the wagging motions of the CH and OH groups of the pyranose ring, show significant variation between different conformers. nih.gov This sensitivity allows for the identification of specific conformers in solution. Similarly, ROA provides complementary information, particularly in the lower frequency region of the spectrum. nih.gov The combination of experimental VCD and ROA data with density functional theory (DFT) calculations has proven to be a powerful approach for the structural elucidation of such glycosides in solution. nih.gov

The conformation of flexible molecules like Phenyl-β-D-glucopyranoside is significantly influenced by the solvent environment. VOA studies have highlighted the crucial role of solvents in determining the conformational distribution. nih.gov The relative abundances of the different conformers, often described by the orientation of the hydroxymethyl group (G+, G-, and T), change dramatically when moving from the gas phase to solvents of varying polarity, such as dimethyl sulfoxide (B87167) (DMSO) and water. nih.govnih.gov

For Phenyl-β-D-glucopyranoside, experimental data has shown a stark contrast in the conformational abundances in different media. nih.govnih.gov These findings underscore the importance of considering solvent effects when studying the structure and function of glycosides.

Conformational Distribution of Phenyl-β-D-glucopyranoside in Different Environments
EnvironmentG+ Conformer Abundance (%)G- Conformer Abundance (%)T Conformer Abundance (%)
Gas Phase68257
DMSO157510
Water53407

Molecular Docking and Simulation Studies of Thioglycoside Interactions

Molecular docking and simulation are powerful computational tools used to predict and analyze the interactions between a small molecule (ligand), such as a thioglycoside, and a biological macromolecule, typically a protein. nih.gov These methods are fundamental in drug discovery and molecular biology for understanding binding mechanisms and for the rational design of new therapeutic agents. nih.gov

The initial step in understanding the biological activity of a thioglycoside is often to identify its potential protein targets and characterize the binding interactions. researchgate.net Ligand-protein interaction analysis involves predicting the preferred orientation of the ligand when it binds to a protein, forming a stable complex. nih.gov This process helps in identifying the key amino acid residues in the protein's binding site that are involved in the interaction. nih.gov

Computational tools can predict these binding sites by analyzing the protein's surface for pockets and cavities that are complementary in shape and chemical nature to the ligand. nih.govnih.gov The interactions that stabilize the ligand in the binding pocket can include hydrogen bonds, hydrophobic interactions, and π-stacking interactions, all of which can be modeled and visualized. nih.gov While specific docking studies for Phenyl-β-D-thioglucopyranoside are not extensively reported in publicly available literature, the general principles of ligand-protein interaction analysis are widely applied to the broader class of thioglycosides to understand their roles as, for example, enzyme inhibitors or metabolic decoys.

Beyond just predicting the binding pose, molecular docking and simulation methods aim to estimate the strength of the interaction, known as the binding affinity. nih.gov This is often expressed as a binding energy or an inhibition constant (Ki) or dissociation constant (Kd). nih.gov A lower binding energy generally indicates a more stable and favorable interaction. nih.gov

Various scoring functions are used within docking programs to rank different binding poses and predict binding affinities. nih.gov These predictions are crucial for virtual screening campaigns, where large libraries of compounds are computationally evaluated to identify potential drug candidates. nih.gov Following docking, molecular dynamics (MD) simulations can be employed to provide a more detailed and dynamic view of the ligand-protein complex, allowing for the refinement of the binding mode and a more accurate estimation of the binding free energy. nih.govnih.gov These computational approaches are essential for predicting how a thioglycoside like Phenyl-β-D-thioglucopyranoside might interact with a biological target and for guiding the experimental validation of these predictions. nih.gov

Biological Activities and Biochemical Pathways

Mechanisms of Action of Phenyl-β-D-thioglucopyranoside in Cellular Systems

While direct studies on Phenyl-beta-D-thioglucopyranoside are not extensively available, research on analogous thioglycosides and phenyl glycosides provides insights into its potential mechanisms of action within cellular systems.

Apoptosis, or programmed cell death, is a crucial physiological process. Its dysregulation is implicated in various diseases, including cancer. The intrinsic pathway of apoptosis involves the regulation of pro- and anti-apoptotic proteins, such as those from the Bcl-2 family, and the activation of caspases. The tumor suppressor protein p53 is a key regulator of this process, often inducing the transcription of pro-apoptotic genes. nih.govnih.gov

While direct evidence for this compound is lacking, studies on other thioglycosides suggest a potential role in modulating apoptosis. For instance, some thioglycoside derivatives have been investigated for their anticancer activities. Although the precise mechanisms are still under investigation, it is plausible that, like other bioactive molecules, they could influence apoptotic pathways.

There is currently limited direct scientific information available regarding the specific effects of this compound on the core mechanisms of protein synthesis, such as transcription and translation. However, the broader class of compounds to which it belongs, thioglycosides, has been shown to influence post-translational modifications, particularly glycosylation.

Thioglycosides can act as metabolic decoys, interfering with the normal biosynthesis of glycans, which are complex carbohydrate structures attached to proteins. nih.gov This disruption of glycan biosynthesis can, in turn, affect the function of glycoproteins, which are involved in a vast array of cellular processes. nih.govnih.gov By acting as inhibitors of glycosylation, some thioglycosides can alter the carbohydrate coat of cells, which is crucial for cell signaling and adhesion. nih.govnih.gov

Therefore, while this compound may not directly impact the synthesis of the polypeptide chain, it is conceivable that, like other thioglycosides, it could modulate the final structure and function of proteins through its effects on glycosylation pathways. Further research is needed to elucidate any such specific activities.

Roles in Plant Biochemistry and Physiology (Extrapolated from related glucoside research)

In the realm of plant science, thioglycosides, particularly a class known as glucosinolates, are well-studied for their roles in plant biochemistry and physiology.

The biosynthesis of thioglycosides in plants, such as glucosinolates, is a complex process that has been the subject of considerable research. These compounds are synthesized from amino acids, with the aglycone portion being derived from either aliphatic or aromatic amino acids. epharmacognosy.com Experimental evidence has shown that labeled precursors are incorporated into the final glucosinolate structure, helping to elucidate the biosynthetic pathway. epharmacognosy.com Key intermediates in this process are thought to include aldoximes, nitriles, and 2-hydroxynitriles. massey.ac.nz

Table 1: Proposed Intermediates in Thioglycoside Biosynthesis

PrecursorIntermediateProduct Class
Amino AcidsAldoximes, Nitriles, 2-HydroxynitrilesGlucosinolates

This table is based on extrapolated data from glucosinolate research.

Thioglycosides are a key component of the plant's defense system against herbivores and pathogens. nih.govresearchgate.net Plants store these compounds in their inactive glucoside form. When plant tissue is damaged, for example by an insect feeding, an enzyme called myrosinase comes into contact with the thioglycoside, hydrolyzing it and releasing a variety of biologically active, and often toxic, compounds such as isothiocyanates. ijoear.com This rapid activation of defense compounds can deter feeding and inhibit pathogen growth. researchgate.net

The effectiveness of this defense mechanism is also influenced by various phytohormones, which can regulate the expression of genes involved in both defense and growth, allowing the plant to balance its resources between these two essential functions. mdpi.com

Table 2: Components of the Thioglycoside-Based Plant Defense System

ComponentFunction
Thioglycoside (e.g., Glucosinolate)Inactive storage form of defense compound
MyrosinaseEnzyme that activates the thioglycoside upon tissue damage
IsothiocyanateActive, often toxic, compound that deters herbivores and pathogens

This table is based on extrapolated data from glucosinolate research.

Broader Biological Effects of Thioglycosides and Related Glycosides

Thioglycosides and related glycosides exhibit a wide range of biological activities that are of interest to researchers in various fields. Their stability compared to O-glycosides makes them attractive candidates for the development of glycomimetic drugs. researchgate.net

Some of the documented biological effects of this class of compounds include:

Antibacterial and Antifungal Properties: Certain thioglycoside metabolites, such as sulfonates, have shown potential as antimicrobial agents. creative-proteomics.com

Anti-inflammatory Effects: By inhibiting glycan biosynthesis, some thioglycosides can reduce leukocyte adhesion, a key process in inflammation. nih.gov

Anticancer Potential: As mentioned earlier, some thioglycosides are being investigated for their ability to induce apoptosis in cancer cells.

Enzyme Inhibition: Their structural similarity to natural carbohydrates allows them to act as inhibitors for various enzymes involved in carbohydrate metabolism and recognition. nih.gov

The diverse biological activities of thioglycosides underscore their potential as lead compounds for the development of new therapeutic agents and as tools for studying complex biological processes. researchgate.netarkat-usa.orgumsl.edu

Potential Antimicrobial Activities

The exploration of Phenyl-β-D-thioglucopyranoside as an antimicrobial agent is an emerging area of interest. While comprehensive studies detailing its specific spectrum of activity and efficacy are limited, the broader class of thioglycosides has been recognized for its potential in the development of novel therapeutic agents. The sulfur linkage in Phenyl-β-D-thioglucopyranoside may confer altered chemical properties compared to its oxygen-linked counterpart, potentially influencing its interaction with microbial targets.

Research into related thiocarbamide derivatives of glycosides has indicated that these compounds can exhibit activity against various microorganisms. For instance, certain novel substituted 2-S-benzyl-isothiocarbamide derivatives have been synthesized and screened for their antibacterial activities against pathogens such as Escherichia coli and Staphylococcus aureus, showing appreciable activity. This suggests that the core structure, when appropriately modified, can serve as a scaffold for antimicrobial drug discovery. However, specific data from antimicrobial assays, such as Minimum Inhibitory Concentration (MIC) values for Phenyl-β-D-thioglucopyranoside against a panel of bacteria and fungi, are not yet extensively documented in the scientific literature.

Table 1: Antimicrobial Activity Data for Related Glycoside Derivatives

Compound/Derivative Class Test Organism Activity Noted
Substituted 2-S-benzyl-isothiocarbamides Escherichia coli Appreciable

Note: This table represents findings for related compound classes, as specific data for Phenyl-β-D-thioglucopyranoside is not extensively available.

Potential Antioxidant Properties

The antioxidant potential of Phenyl-β-D-thioglucopyranoside is another area of scientific inquiry, largely based on the known antioxidant properties of thiol-containing compounds. The thiol group (-SH) is a key functional group that can participate in redox reactions, potentially neutralizing reactive oxygen species (ROS) and thus mitigating oxidative stress.

While direct studies quantifying the antioxidant capacity of Phenyl-β-D-thioglucopyranoside through standard assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) are not widely reported, the general understanding of thioglycosides suggests a potential for such activity. The sulfur atom in the glycosidic bond may influence the molecule's ability to donate electrons or scavenge free radicals. Further research is necessary to elucidate the specific mechanisms and potency of its antioxidant effects.

Modulation of Specific Biological Pathways

Phenyl-β-D-thioglucopyranoside is utilized in biochemical research, particularly in studies related to glycosylation and enzyme kinetics. Its role as a substrate for various enzymes allows for the investigation of specific biological pathways. Thioglycosides, in general, are recognized for their potential to act as metabolic decoys, interfering with normal glycosylation processes within cells. This can lead to the modulation of cellular signaling pathways that are dependent on glycosylated proteins.

For instance, Phenyl-β-D-thioglucopyranoside can be used as a tool in drug development to design glycosylated compounds that may target specific biological pathways with enhanced efficacy. The stability and reactivity of the thioglycosidic bond make it a valuable component in the synthesis of carbohydrate-based drugs. However, specific research detailing the direct modulation of well-defined signaling pathways, such as MAPK, NF-κB, or Akt pathways, by Phenyl-β-D-thioglucopyranoside is still an area requiring more in-depth investigation. The existing literature points more towards its application as a research tool rather than a characterized modulator of specific pathways.

Future Directions and Research Perspectives

Elucidation of Comprehensive Structure-Activity Relationships for Phenyl-β-D-thioglucopyranoside and its Derivatives

A significant focus of current and future research is the detailed exploration of structure-activity relationships (SAR) for Phenyl-β-D-thioglucopyranoside and its analogs. While the parent compound is a valuable research tool, methodical alterations to both the phenyl aglycone and the glucopyranosyl moiety are vital for refining its biological and chemical attributes. Future work will likely involve the synthesis of a wide array of derivatives by modifying the aromatic ring of the aglycone with various functional groups (e.g., nitro, amino, hydroxyl, halogen) at different positions. Such studies aim to clarify how the electronic and steric properties of the aglycone affect interactions with target proteins. nih.gov

For instance, research on 4-benzyl-1H-pyrazol-3-yl β-D-glucopyranoside derivatives has demonstrated that altering substituent groups on the pyrazole (B372694) and phenyl rings can lead to potent and selective inhibitors of sodium-glucose co-transporter 1 (SGLT1). nih.gov This highlights the potential for discovering derivatives with enhanced potency and selectivity. Furthermore, modifications to the sugar unit, such as epimerization, deoxygenation, or the introduction of other functional groups, will offer deeper understanding into the recognition requirements of interacting enzymes and receptors. The ultimate objective is the development of quantitative structure-activity relationship (QSAR) models capable of predicting the biological activity of new derivatives, thereby expediting the discovery of compounds with improved functionalities.

A study on 3-dithiocarbamic flavanones revealed that dihalogenated flavanones exhibit better free radical scavenging properties than monohalogenated ones, and the nature of the secondary amine in the dithiocarbamic substituent also influences antioxidant activity. While not directly involving Phenyl-β-D-thioglucopyranoside, this research underscores the importance of systematic structural modifications in tuning biological activity.

Detailed conformational analysis of Phenyl-β-D-thioglucopyranoside and its derivatives, like gastrodin, using techniques such as vibrational optical activity (VOA), is also crucial. mdpi.comresearchgate.net Such studies have shown that the conformational preferences of these molecules are significantly influenced by the solvent, which has implications for their biological activity. mdpi.comresearchgate.net

Exploration of Novel Enzymatic and Chemical Synthetic Routes for Complex Thioglycosides

From a chemical synthesis standpoint, the investigation of new glycosyl donors and activators for thioglycosylation reactions is a primary objective. This includes creating one-pot methodologies and catalytic systems to shorten reaction times and enhance yields. For example, methods for activating thioglycosides using reagents like palladium(II) bromide, sometimes in conjunction with additives like propargyl bromide, are being explored to facilitate cleaner reactions and higher yields. nih.govumsl.edu Other novel activation methods bypass the formation of glycosyl halide intermediates through the use of a silver salt coupled with an acid additive and molecular iodine. nih.gov The development of protocols using copper(II) bromide has also shown promise for the glycosidation of alkyl and aryl thioglycosides. researchgate.net

Enzymatic synthesis presents a highly appealing alternative. The application of engineered glycosyltransferases or thioglycoligases, enzymes that can catalyze the formation of thioglycosidic bonds with high regio- and stereoselectivity, is a rapidly growing field. Future endeavors will involve discovering new enzymes with appropriate substrate specificities and employing protein engineering to modify existing enzymes, thereby broadening their utility for synthesizing a diverse range of complex thioglycosides. An improved method for the efficient synthesis of 2-OH thioaryl glycosides from per-protected glycals has also been developed, which can be utilized in one-pot reactions to create glycosyl donors with both "armed" and "neighboring group participation" effects. mdpi.com

Advanced Mechanistic Characterization of Biological Interactions and Cellular Targets

Although Phenyl-β-D-thioglucopyranoside is known to interact with various glycosidases and other carbohydrate-binding proteins, a thorough understanding of these interactions at a molecular level is often incomplete. Future research will utilize advanced biophysical and structural biology techniques to clarify the precise binding modes and mechanisms of action. High-resolution X-ray crystallography and cryo-electron microscopy (cryo-EM) of protein-ligand complexes will provide static images of the binding pocket, unveiling key hydrogen bonding, hydrophobic, and van der Waals interactions.

In conjunction with these structural methods, techniques like isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) will be employed to ascertain the thermodynamic and kinetic parameters of these interactions, offering a more dynamic perspective. Furthermore, identifying the specific cellular targets of Phenyl-β-D-thioglucopyranoside and its derivatives in various biological settings is of paramount importance. Chemoproteomic strategies, using clickable or photo-crosslinkable probes derived from the parent compound, will be pivotal in isolating and identifying interacting proteins from complex cellular environments, thereby uncovering novel biological pathways and potential therapeutic targets.

Development of Advanced Bioanalytical Probes and Tools based on Phenyl-β-D-thioglucopyranoside

The inherent stability of the thioglycosidic bond makes Phenyl-β-D-thioglucopyranoside an excellent foundation for creating bioanalytical probes. Future research will concentrate on developing sophisticated tools to investigate carbohydrate-mediated biological processes. For instance, attaching fluorescent reporters (e.g., fluorescein, rhodamine) or biotin (B1667282) tags to the Phenyl-β-D-thioglucopyranoside core can facilitate the visualization and tracking of its interactions within living cells through techniques such as fluorescence microscopy and flow cytometry.

Moreover, the design of activity-based probes (ABPs) based on this scaffold holds significant potential. These probes can be engineered to covalently label the active site of specific enzymes, enabling their detection, quantification, and identification in complex biological samples. The development of such probes will necessitate the incorporation of a reactive "warhead" that becomes activated upon binding to the target enzyme. These advanced instruments will be invaluable for functional proteomics, diagnostics, and drug discovery.

Expanding Applications in Diverse Glycobiological Systems and Biotechnological Platforms

The foundational research on Phenyl-β-D-thioglucopyranoside has opened avenues for a broad spectrum of applications in both fundamental research and biotechnology. In glycobiology, these compounds will persist as inhibitors and mechanistic probes to unravel the functions of specific glycosidases in various physiological and pathological processes, including cancer, infectious diseases, and metabolic disorders.

In the biotechnological sphere, the immobilization of Phenyl-β-D-thioglucopyranoside and its derivatives onto solid supports could facilitate the development of affinity chromatography matrices for purifying carbohydrate-binding proteins. Additionally, their application as substrates or inhibitors in enzyme assays can be adapted for high-throughput screening platforms to identify new drug candidates. The inherent stability and biological activity of these thioglycosides also render them appealing candidates for the development of novel therapeutic and diagnostic agents, signifying a significant and exciting frontier in medicinal chemistry and chemical biology.

Q & A

Basic Research Questions

Q. What are the standard methodologies for synthesizing phenyl-beta-D-thioglucopyranoside, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves regioselective glycosylation using thioglycoside donors. For example, phenyl 4,6-O-benzylidene-1-thio-β-D-glucopyranoside is synthesized via benzylidene protection followed by glycosylation with activated donors (e.g., N-bromophenylsulfonamide) under anhydrous conditions . Purification often employs flash chromatography (e.g., hexane/ethyl acetate gradients) . Optimization includes adjusting reaction time, temperature, and catalyst (e.g., N-methylimidazole) to improve yields (reported ~70-85%) .

Q. How can researchers address solubility limitations of this compound in experimental setups?

  • Methodological Answer : Low solubility in organic solvents (e.g., DMSO, ethanol) can be mitigated using co-solvents (e.g., DMSO-water mixtures) or derivatization (e.g., acetylation of hydroxyl groups to enhance lipophilicity) . Sonication or heating (≤60°C) may also improve dissolution without degrading the compound .

Q. What characterization techniques are essential for confirming the structural integrity of this compound derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm glycosidic bond configuration and substituent positions. For example, anomeric proton signals at δ 5.1–5.3 ppm (β-configuration) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+Na]⁺ = 295.08 for this compound) .
  • Polarimetry : Specific rotation ([α]D²⁵) to validate stereochemical purity (e.g., +75° for β-thioglucopyranosides) .

Advanced Research Questions

Q. How can this compound be utilized as a substrate to study enzyme specificity in glycosidases?

  • Methodological Answer : The compound serves as a chromogenic or fluorogenic substrate for β-glucosidases. Assays involve monitoring hydrolysis kinetics (e.g., via UV-Vis at 405 nm for p-nitrophenol release). Competitive inhibition studies can use structural analogs (e.g., 4-nitrophenyl derivatives) to map active-site interactions . For example, Ki values ≤1 µM indicate high affinity .

Q. What strategies are effective for synthesizing complex oligosaccharides using this compound as a glycosyl donor?

  • Methodological Answer : Thioglycosides act as latent donors in glycosylation. Activation with thiophilic reagents (e.g., NIS/TfOH) enables sequential coupling. For example, in nephritogenoside trisaccharide synthesis, orthogonal protecting groups (e.g., pivaloyl for temporary masking) ensure regioselectivity . Yields improve with pre-activation protocols (e.g., 2-step deprotection-glycosylation) .

Q. How should researchers resolve contradictory data in biological activity studies involving this compound?

  • Methodological Answer : Contradictions (e.g., variable inhibition rates) may arise from impurities or assay interference. Remedies include:

  • Chromatographic Purity Checks : HPLC (≥95% purity) to exclude byproducts .
  • Control Experiments : Use of knockout enzymes or competitive substrates to confirm specificity .
  • Statistical Validation : Replicate studies (n≥3) with ANOVA to assess significance .

Key Research Gaps and Future Directions

  • Synthetic Challenges : Scalable routes for multi-gram synthesis remain underdeveloped.
  • Biological Applications : Mechanistic studies on thioglycoside-enzyme interactions (e.g., X-ray crystallography of enzyme-substrate complexes) are needed .
  • Stability Profiling : Long-term stability under physiological conditions (pH 7.4, 37°C) requires systematic evaluation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.